molecular formula C11H11N3O2 B13439199 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid

2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid

Cat. No.: B13439199
M. Wt: 217.22 g/mol
InChI Key: QFQYRCVZXZBWHY-UHFFFAOYSA-N
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Description

2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid is a compound that features a triazole ring attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid typically involves the formation of the triazole ring followed by its attachment to the phenylacetic acid. One common method involves the reaction of 4-bromomethylbenzoic acid with sodium azide to form the corresponding azide, which then undergoes a cycloaddition reaction with an alkyne to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts and appropriate solvents to facilitate the cycloaddition.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free processes and environmentally benign conditions to construct the triazole ring .

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylacetic acid moiety typically yields carboxylic acids, while reduction of the triazole ring can yield dihydrotriazoles .

Scientific Research Applications

2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid is unique due to its specific structure, which combines a triazole ring with a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid

InChI

InChI=1S/C11H11N3O2/c15-11(16)5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,5-6H2,(H,15,16)

InChI Key

QFQYRCVZXZBWHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)CN2C=NC=N2

Origin of Product

United States

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